molecular formula C25H17F3N4O3 B15149579 Lifirafenib (BGB-283)

Lifirafenib (BGB-283)

カタログ番号: B15149579
分子量: 478.4 g/mol
InChIキー: NGFFVZQXSRKHBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lifirafenib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of Lifirafenib likely follows a similar multi-step synthetic route as described for laboratory-scale synthesis, but with optimization for large-scale production. This includes the use of high-efficiency reactors, purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

Lifirafenib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

類似化合物との比較

Similar Compounds

Uniqueness of Lifirafenib

Lifirafenib is unique in its ability to inhibit both RAF monomers and dimers, as well as EGFR, making it effective against a broader range of mutations compared to other BRAF inhibitors. This dual inhibition mechanism provides a more comprehensive blockade of the MAPK pathway, leading to enhanced antitumor activity .

特性

分子式

C25H17F3N4O3

分子量

478.4 g/mol

IUPAC名

5-[[1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)

InChIキー

NGFFVZQXSRKHBM-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。